

Technical Support Center: Characterizing Off-Target Effects of HPK1 Inhibitors

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Compound of Interest		
Compound Name:	Hpk1-IN-30	
Cat. No.:	B12412905	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the off-target effects of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. While specific data for a compound designated "Hpk1-IN-30" is not publicly available, this resource addresses common challenges and questions regarding the selectivity of novel HPK1 inhibitors, using illustrative data and protocols based on current research in the field.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing an unexpected phenotype in our cell-based assays that doesn't align with known HPK1 biology. Could this be due to off-target effects?

A1: Yes, an unexpected phenotype is a common indicator of off-target activity. HPK1 is part of the MAP4K family of kinases, and inhibitors may exhibit cross-reactivity with other family members (e.g., MAP4K2, MAP4K3, MAP4K5) due to structural similarities in their kinase domains. Additionally, off-target effects on other kinases involved in immune signaling, such as JAK1, have been reported for some HPK1 inhibitors[1][2]. To troubleshoot, consider the following:

 Perform a broad kinase screen: A kinome scan is the gold standard for identifying off-target interactions.



- Use a structurally distinct HPK1 inhibitor: If a different inhibitor with a distinct chemical scaffold recapitulates the on-target phenotype but not the unexpected one, it strongly suggests the latter is an off-target effect of the original compound.
- Titrate the inhibitor: Off-target effects are often more pronounced at higher concentrations.

 Determine if the unexpected phenotype is lost at lower concentrations that still inhibit HPK1.

Q2: Our HPK1 inhibitor shows potent enzymatic inhibition but weak activity in primary T-cells. What could be the issue?

A2: This discrepancy can arise from several factors:

- Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
- Efflux Pumps: The compound could be a substrate for cellular efflux pumps like Pglycoprotein (MDR1), actively removing it from the cell.
- Plasma Protein Binding: In cell culture media containing serum, high plasma protein binding can reduce the free concentration of the inhibitor available to engage HPK1.
- Off-Target Engagement of Suppressive Pathways: The inhibitor might inadvertently activate a compensatory negative feedback loop or inhibit a pathway required for T-cell activation.

Q3: How can we proactively assess the selectivity of our novel HPK1 inhibitor?

A3: A tiered approach to selectivity profiling is recommended:

- Initial Screen: Test the inhibitor against closely related kinases, particularly other members of the MAP4K family.
- Broad Kinome Screen: Employ a comprehensive kinase panel, such as the KINOMEscan™
 platform, to identify off-target hits across the human kinome. This is a critical step to avoid
 unintended consequences on other cellular processes[3].
- Cellular Target Engagement Assays: Confirm that the inhibitor engages HPK1 in a cellular context at the desired concentrations and does not engage identified off-targets.



 Downstream Signaling Analysis: In relevant cell models (e.g., Jurkat cells or primary human T-cells), assess the phosphorylation of the direct HPK1 substrate, SLP-76, at Ser376.[4]
 Ensure that inhibition of pSLP-76 occurs at concentrations consistent with HPK1 engagement and not at concentrations where off-target kinases are inhibited.

Kinase Selectivity Profile of a Hypothetical HPK1 Inhibitor ("Hpk1-iX")

The following table represents a sample dataset from a kinase selectivity screen for a hypothetical, potent, and selective HPK1 inhibitor, "Hpk1-iX." This illustrates the type of data researchers should aim to generate.



Kinase Target	IC50 (nM)	Fold Selectivity vs. HPK1	Notes
HPK1 (MAP4K1)	1.5	-	On-target
MAP4K2	185	123x	Closely related MAP4K family member.
MAP4K3	320	213x	Closely related MAP4K family member.
MAP4K5	>10,000	>6667x	High selectivity against this family member.
JAK1	8,500	5667x	Important to assess for potential off-target immune effects.[1][2]
LCK	>10,000	>6667x	Upstream kinase in the TCR signaling pathway.[1]
ZAP70	>10,000	>6667x	Key kinase in the TCR signaling pathway.[4]
FYN	7,500	5000x	Src family kinase involved in TCR signaling.[4]

Experimental Protocols Protocol: KINOMEscan™ Selectivity Profiling

This protocol provides a general overview of how to perform a KINOMEscan $^{\text{TM}}$ assay to determine the off-target profile of an HPK1 inhibitor.

Objective: To quantify the binding interactions of a test compound against a large panel of human kinases.

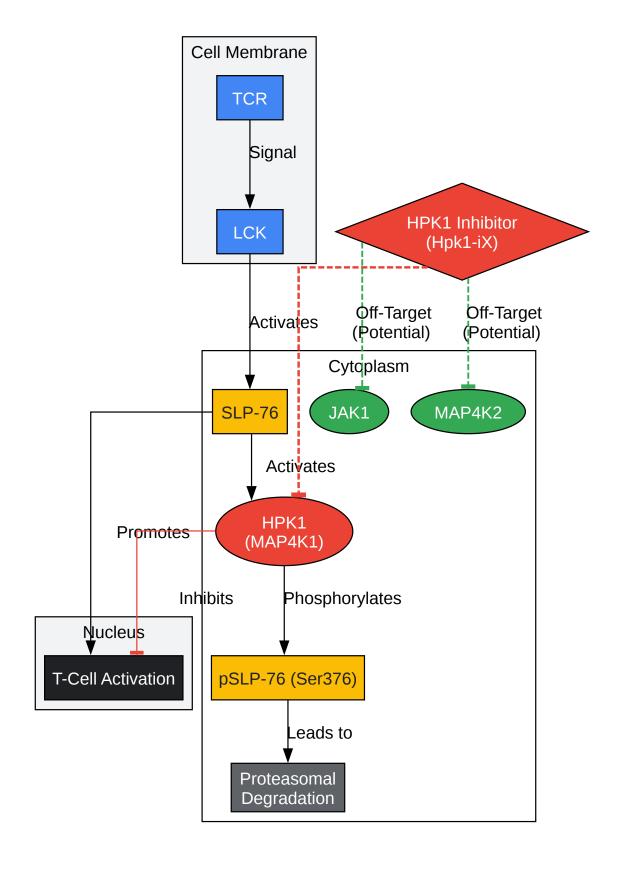


Methodology:

- Compound Preparation: The test inhibitor (e.g., Hpk1-iX) is dissolved in DMSO to create a high-concentration stock solution.
- Assay Principle: The assay is based on a competition binding assay. A proprietary ligand is
 immobilized to a solid support, and the kinase of interest is pre-incubated with the test
 compound. This mixture is then added to the immobilized ligand. The amount of kinase that
 binds to the immobilized ligand is inversely proportional to its affinity for the test compound.
- Experimental Steps: a. A panel of recombinant human kinases (e.g., 468 kinases) is used. b.
 For each kinase, a DNA-tagged kinase construct is incubated with the test compound at a
 specified concentration (e.g., 1 μM). c. The mixture is then allowed to equilibrate with the
 immobilized ligand. d. After incubation, unbound components are washed away. e. The
 amount of bound, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: a. The results are typically reported as "Percent of Control" (%Ctrl), where a
 lower number indicates stronger binding of the test compound to the kinase. b. A common
 threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired
 stringency. c. Dissociation constants (Kd) can be determined for significant hits by running a
 dose-response curve.

Visualizing Pathways and Workflows

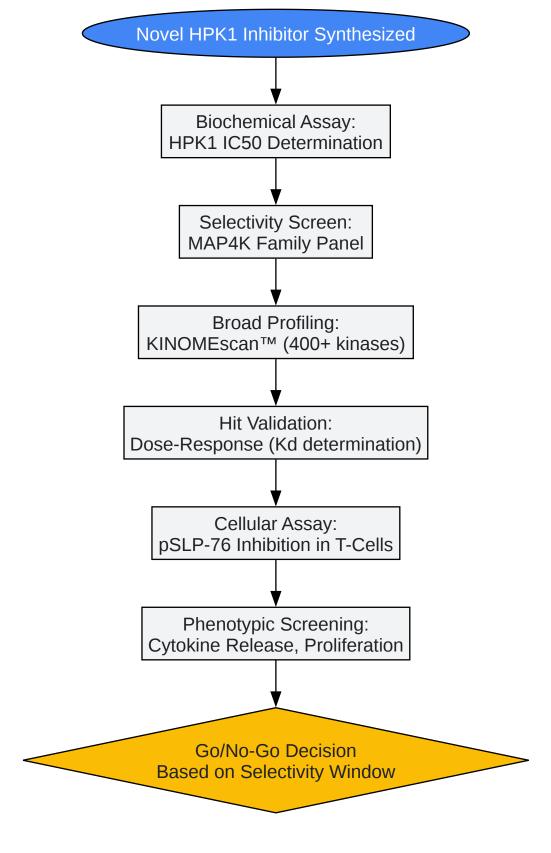




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Caption: HPK1 signaling pathway and potential inhibitor off-target interactions.





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Caption: Experimental workflow for characterizing kinase inhibitor selectivity.



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